Trimethyl(naphthalen-2-yl)plumbane

Description

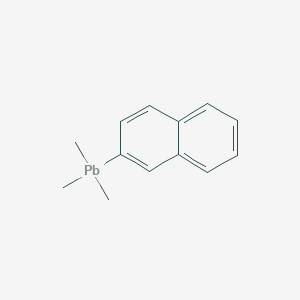

Trimethyl(naphthalen-2-yl)plumbane (CAS: 61589-90-0) is an organolead compound with a naphthalen-2-yl group bonded to a lead atom, which is also substituted by three methyl groups. Its molecular formula is C₁₃H₁₆Pb, and it belongs to the tetraorganolead family. The naphthalene moiety introduces aromaticity and steric bulk, which influence its reactivity and stability compared to simpler alkyllead compounds.

Properties

CAS No. |

61589-90-0 |

|---|---|

Molecular Formula |

C13H16Pb |

Molecular Weight |

379 g/mol |

IUPAC Name |

trimethyl(naphthalen-2-yl)plumbane |

InChI |

InChI=1S/C10H7.3CH3.Pb/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H3; |

InChI Key |

OCVRMFPWMJDQRD-UHFFFAOYSA-N |

Canonical SMILES |

C[Pb](C)(C)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(naphthalen-2-yl)plumbane typically involves the reaction of naphthalen-2-ylmagnesium bromide with trimethyllead chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Naphthalen-2-ylmagnesium bromide+Trimethyllead chloride→this compound+Magnesium bromide chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(naphthalen-2-yl)plumbane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.

Reduction: Reduction reactions can convert the lead center to a lower oxidation state.

Substitution: The methyl groups or the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Lead oxides and naphthalene derivatives.

Reduction: Lead hydrides and modified naphthalene compounds.

Substitution: Halogenated naphthalene derivatives and various organolead compounds.

Scientific Research Applications

Trimethyl(naphthalen-2-yl)plumbane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organolead compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of Trimethyl(naphthalen-2-yl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with electron-rich sites, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomer: Trimethyl(naphthalen-1-yl)plumbane

The positional isomer trimethyl(naphthalen-1-yl)plumbane (CAS: 61589-89-7) shares the same molecular formula but differs in the attachment position of the naphthalene group (1-yl vs. 2-yl). This positional effect is critical in applications requiring precise steric control .

Alkyl vs. Aryl Substituents

- Trimethyl(p-nitrophenoxy)lead (CAS: 73928-20-8): Contains an electron-withdrawing nitro group, enhancing the electrophilicity of the lead center. This contrasts with the electron-rich naphthalen-2-yl group in trimethyl(naphthalen-2-yl)plumbane, which may stabilize the lead atom through resonance effects .

- tert-Butyl(trimethyl)plumbane (CAS: 32997-03-8): A purely alkyl-substituted lead compound with a branched tert-butyl group. Alkyllead compounds like this are typically more volatile and less thermally stable than their aryl counterparts, making this compound preferable in high-temperature applications .

Complex Organolead Architectures

- Triphenyl(2-phenylethynyl)plumbane (CAS: 5072-98-0): Features a linear ethynyl linker between the lead and phenyl groups. This extended conjugation could enable applications in conductive materials, whereas the naphthalene system in this compound offers planar aromaticity for π-stacking interactions .

- The naphthalen-2-yl derivative lacks such a reactive linker but provides a rigid aromatic backbone .

Comparative Data Table

Key Research Findings

- Stability Trends : Aryl-substituted lead compounds (e.g., naphthalen-2-yl derivatives) exhibit greater thermal and oxidative stability compared to alkyllead analogs due to aromatic resonance stabilization .

- Reactivity: Electron-withdrawing groups (e.g., nitro in trimethyl(p-nitrophenoxy)lead) increase the electrophilicity of the lead atom, enhancing reactivity in nucleophilic substitutions. In contrast, electron-donating naphthalen-2-yl groups may favor stability over reactivity .

- Toxicity Considerations : Alkyllead compounds (e.g., tert-butyl derivatives) are historically associated with higher neurotoxicity, whereas aryllead species like this compound are less volatile and pose reduced inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.